1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol is an organic compound that features a benzodioxole ring attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3-methylbut-3-en-1-ol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzodioxole ring through a nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the reaction.
Automation: Employing automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It modulates biochemical pathways, including those involved in signal transduction, cellular metabolism, and gene expression.
Biological Effects: The compound can induce changes in cellular function, leading to effects such as cell cycle arrest, apoptosis, or modulation of metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring structure but different side chain.
1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-ol: A structural isomer with a different position of the double bond.
1-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A compound with a carboxylic acid group instead of an alcohol group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methylbut-3-en-1-ol is unique due to its specific combination of the benzodioxole ring and the butenol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5859-48-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C12H14O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,10,13H,1,5,7H2,2H3 |
InChI Key |
PREOAMSWILFNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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